Home > Products > Screening Compounds P81226 > (S)-7-Hydroxywarfarin
(S)-7-Hydroxywarfarin - 63740-81-8

(S)-7-Hydroxywarfarin

Catalog Number: EVT-1467313
CAS Number: 63740-81-8
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-7-Hydroxywarfarin is a major, inactive metabolite of the anticoagulant drug warfarin. It is formed primarily through the stereoselective metabolism of (S)-warfarin by the cytochrome P450 enzyme, CYP2C9. [, , , , ]

  • Pharmacokinetics and drug metabolism: Studying the formation and elimination of (S)-7-Hydroxywarfarin provides insights into the activity and variability of CYP2C9. This is crucial for understanding interindividual differences in warfarin response and potential drug-drug interactions. [, , , , , , , , , , ]
  • Pharmacogenetics: Genetic variations in the CYP2C9 gene can affect the enzyme's ability to metabolize (S)-warfarin to (S)-7-Hydroxywarfarin, impacting warfarin dosage requirements. Research on (S)-7-Hydroxywarfarin aids in understanding the influence of these genetic polymorphisms on warfarin therapy. [, ]
  • Drug discovery and development: (S)-7-Hydroxywarfarin can be used as a probe substrate to assess CYP2C9 activity in vitro, facilitating the identification of potential drug interactions during drug development. [, , , , , ]
Future Directions
  • Elucidating the clinical significance of (S)-7-Hydroxywarfarin's inhibitory potential on CYP2C9: While preliminary studies suggest limited impact, further investigation is needed to fully characterize the potential contribution of this interaction to warfarin dose variability in patients. []
  • Developing more sensitive and specific analytical methods: Enhanced techniques for measuring (S)-7-Hydroxywarfarin would facilitate more accurate assessments of CYP2C9 activity and warfarin metabolism in both research and clinical settings. [, , , , ]
  • Investigating the role of (S)-7-Hydroxywarfarin glucuronidation: Understanding the UGT enzymes involved in this metabolic pathway could reveal additional sources of interindividual variability in warfarin response. [, ]

(R)-Warfarin

Relevance: (R)-Warfarin is structurally related to (S)-7-Hydroxywarfarin as its precursor. (R)-Warfarin is metabolized by various cytochrome P450 enzymes, including CYP2C9, which preferentially metabolizes (S)-Warfarin to (S)-7-Hydroxywarfarin. Interestingly, (R)-Warfarin has been shown to competitively inhibit the metabolism of (S)-Warfarin to both (S)-6- and (S)-7-Hydroxywarfarin in human liver microsomes. This interaction highlights the potential for enantiomeric interactions to influence the overall pharmacokinetics and pharmacodynamics of Warfarin therapy.

(S)-Warfarin

Relevance: (S)-Warfarin is the direct precursor of (S)-7-Hydroxywarfarin, undergoing metabolism primarily by CYP2C9 to form (S)-7-Hydroxywarfarin. The difference in potency between (S)-Warfarin and (R)-Warfarin, along with the stereoselective metabolism by CYP2C9, highlights the importance of understanding the enantiomeric aspects of Warfarin therapy.

(R,S)-Warfarin Alcohol

Relevance: (R,S)-Warfarin Alcohol is structurally similar to (S)-7-Hydroxywarfarin, both being metabolites of Warfarin. While (S)-7-Hydroxywarfarin is formed through oxidative metabolism by CYP2C9, (R,S)-Warfarin Alcohol is formed via a reductive pathway. This difference in metabolic pathways highlights the diverse routes of Warfarin biotransformation.

(S)-6-Hydroxywarfarin

Relevance: (S)-6-Hydroxywarfarin is structurally similar to (S)-7-Hydroxywarfarin, differing only in the position of the hydroxyl group on the aromatic ring. Both are products of (S)-Warfarin metabolism and contribute to the understanding of its metabolic profile. Additionally, the formation of both (S)-6-Hydroxywarfarin and (S)-7-Hydroxywarfarin is inhibited by (R)-Warfarin, highlighting the potential for enantiomeric interactions in Warfarin metabolism.

(R)-7-Hydroxywarfarin

Relevance: (R)-7-Hydroxywarfarin is the enantiomer of (S)-7-Hydroxywarfarin. Both are 7-hydroxylated metabolites of their respective Warfarin enantiomers. Although (R)-7-Hydroxywarfarin is derived from the less pharmacologically active (R)-Warfarin, understanding its formation and potential contribution to drug interactions is important when considering the overall therapeutic effect of racemic Warfarin.

(R)-6-Hydroxywarfarin

Relevance: (R)-6-Hydroxywarfarin is the enantiomer of (S)-6-Hydroxywarfarin and a positional isomer of (R)-7-Hydroxywarfarin. Although it originates from the less active Warfarin enantiomer, understanding its formation and potential for interactions is crucial when studying the overall therapeutic effect of racemic Warfarin.

(9R;10S)-10-Hydroxywarfarin

Compound Description: (9R;10S)-10-Hydroxywarfarin is a metabolite of Warfarin, formed primarily by CYP3A4. This metabolite exhibits anticoagulant activity and can inhibit S-warfarin metabolism, making it clinically relevant in Warfarin therapy.

Relevance: Although structurally similar to (S)-7-Hydroxywarfarin, (9R;10S)-10-Hydroxywarfarin arises from a different metabolic pathway and exhibits distinct pharmacological properties. Unlike (S)-7-Hydroxywarfarin, which is primarily formed by CYP2C9 and is inactive, (9R;10S)-10-Hydroxywarfarin is generated mainly by CYP3A4 and retains anticoagulant activity. This difference in metabolic pathways and activities underscores the complexity of Warfarin metabolism.

Sulfaphenazole

Relevance: Sulfaphenazole is not structurally related to (S)-7-Hydroxywarfarin but is relevant as a potent inhibitor of CYP2C9, the primary enzyme responsible for metabolizing (S)-Warfarin to (S)-7-Hydroxywarfarin. This inhibitory effect on CYP2C9 makes sulfaphenazole a valuable tool in studying the metabolic pathway of (S)-Warfarin and potential drug-drug interactions involving this enzyme.

Source

(S)-7-Hydroxywarfarin is derived from (S)-warfarin, which is synthesized from various precursors in pharmaceutical settings. The metabolic pathway involves hydroxylation at the 7-position of the warfarin molecule, facilitated predominantly by the CYP2C9 enzyme in the liver. This transformation is part of a broader metabolic process that includes several other hydroxylated metabolites.

Classification

(S)-7-Hydroxywarfarin belongs to the class of compounds known as hydroxycoumarins. It is classified as a secondary metabolite and is recognized for its role in anticoagulation therapy as well as its potential implications in drug interactions and personalized medicine.

Synthesis Analysis

Methods

The synthesis of (S)-7-hydroxywarfarin can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. One notable approach involves the use of chiral catalysts to selectively produce the (S)-enantiomer from racemic warfarin.

Technical Details

  1. Asymmetric Synthesis: Utilizing catalysts such as copper chloride in conjunction with oxygen and pyridine allows for selective hydrogenation processes that yield (S)-warfarin with high enantiomeric excess.
  2. Microbial Transformation: Some studies have explored using microbial systems to convert (S)-warfarin into (S)-7-hydroxywarfarin, leveraging specific strains capable of selective hydroxylation.
  3. Chemical Reactions: The synthesis often involves multi-step reactions, including protection-deprotection strategies and selective oxidation processes to ensure high yields and purity.
Molecular Structure Analysis

Structure

(S)-7-Hydroxywarfarin has a complex molecular structure characterized by a coumarin backbone with a hydroxyl group at the 7-position. The molecular formula is C_19H_18O_4, and it features a chiral center at the 3-position.

Data

  • Molecular Weight: Approximately 314.35 g/mol
  • Melting Point: Typically ranges between 150-155 °C
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

(S)-7-Hydroxywarfarin undergoes various chemical reactions, primarily involving conjugation and further hydroxylation:

  1. Glucuronidation: This reaction involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion.
  2. Further Hydroxylation: Additional hydroxyl groups may be introduced through metabolic pathways, leading to other hydroxywarfarins.

Technical Details

  • Enzymatic Reactions: The primary reactions are catalyzed by cytochrome P450 enzymes, which facilitate the introduction of hydroxyl groups at specific positions on the warfarin molecule.
  • Kinetics Studies: Research indicates varying rates of reaction depending on enzyme concentration and substrate availability, critical for understanding drug interactions.
Mechanism of Action

Process

(S)-7-Hydroxywarfarin acts as an active metabolite contributing to the anticoagulant effects of warfarin by inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors II, VII, IX, and X.

Data

  • Inhibition Constant (Ki): Studies indicate that (S)-7-hydroxywarfarin has a Ki value that reflects its potency relative to other metabolites.
  • Pharmacodynamics: The compound's action leads to increased prothrombin time, which is critical for monitoring anticoagulation therapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating basic properties.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to quantify (S)-7-hydroxywarfarin in biological samples due to its significance in pharmacokinetic studies.

Applications

Scientific Uses

  1. Pharmacokinetic Studies: Used extensively to study warfarin metabolism and interactions with other drugs.
  2. Clinical Monitoring: Measurement of (S)-7-hydroxywarfarin levels helps assess patient response to warfarin therapy.
  3. Research on Drug Interactions: Investigated for its role in drug-drug interactions that affect anticoagulation efficacy.
  4. Electrochemical Sensors: Recent developments have focused on using electrochemical methods for rapid detection of (S)-7-hydroxywarfarin in clinical settings.

Properties

CAS Number

63740-81-8

Product Name

(S)-7-Hydroxywarfarin

IUPAC Name

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1

InChI Key

SKFYEJMLNMTTJA-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O

Synonyms

4,7-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one; 7-Hydroxy-S-warfarin; S-7-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.